4-(2-Methoxyphenyl)thian-4-ol

Descripción

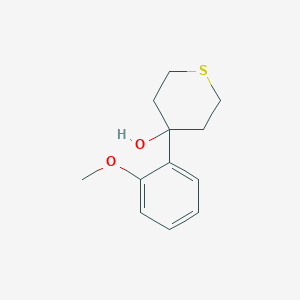

4-(2-Methoxyphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 2-methoxyphenyl group. Its molecular formula is inferred to be C₁₁H₁₄O₂S, with a molecular weight of approximately 210.3 g/mol. The thiane ring contributes to moderate lipophilicity, while the hydroxyl and methoxy groups enhance polarity, influencing solubility and reactivity.

Propiedades

IUPAC Name |

4-(2-methoxyphenyl)thian-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-14-11-5-3-2-4-10(11)12(13)6-8-15-9-7-12/h2-5,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBFSAYJMALRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCSCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure

-

Reagent preparation : 2-Methoxyphenylmagnesium bromide is synthesized by reacting 2-iodoanisole with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions.

-

Ketone addition : A solution of 4-thianone in THF is cooled to −78°C, and the Grignard reagent is added dropwise. The reaction proceeds via nucleophilic attack, forming a magnesium alkoxide intermediate.

-

Quenching and workup : The mixture is quenched with saturated ammonium chloride, extracted with dichloromethane, and purified via column chromatography (5–10% ethyl acetate/pentane).

Optimization Insights

-

Temperature control : Maintaining −78°C during addition minimizes side reactions.

-

Solvent choice : THF enhances Grignard reactivity compared to diethyl ether.

-

Yield : Typical yields range from 70–85% after purification.

Nucleophilic Substitution on Brominated Thian Intermediates

An alternative route employs brominated thian derivatives reacting with 2-methoxyphenol under basic conditions. This method mirrors Ullmann-type couplings but avoids transition-metal catalysts.

Procedure

-

Substrate synthesis : 4-Bromothian-4-ol is prepared via bromination of thian-4-ol using hydrobromic acid and hydrogen peroxide.

-

Coupling reaction : A mixture of 4-bromothian-4-ol (1 eq), 2-methoxyphenol (1.2 eq), and potassium carbonate (2 eq) in acetone is refluxed for 12–24 hours.

-

Isolation : The product is extracted with ethyl acetate, washed with NaOH (5%), and recrystallized from ethanol.

Key Parameters

-

Base selection : K₂CO₃ outperforms weaker bases like NaHCO₃ in promoting substitution.

-

Reaction time : Prolonged reflux (24 hours) ensures complete conversion.

Cyclization of Mercaptoalcohol Precursors

Cyclization strategies offer a route to construct the thian ring in situ. This method is advantageous for introducing complex substituents during ring formation.

Procedure

-

Precursor synthesis : 3-Mercapto-1-(2-methoxyphenyl)propan-1-ol is synthesized by reducing 3-mercapto-1-(2-methoxyphenyl)propan-1-one with NaBH₄ in ethanol.

-

Cyclization : The mercaptoalcohol is treated with p-toluenesulfonic acid (p-TsOH) in toluene under reflux, facilitating intramolecular thioether formation.

-

Purification : The crude product is purified via silica gel chromatography.

Challenges and Solutions

-

Byproduct formation : Acidic conditions may dehydrate the alcohol; controlled stoichiometry of p-TsOH mitigates this.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Grignard Addition | High selectivity, scalable | Requires cryogenic conditions | 70–85% |

| Nucleophilic Substitution | No transition metals, simple workup | Long reaction times, moderate yields | 65–75% |

| Cyclization | Builds ring and substituents simultaneously | Risk of dehydration byproducts | 60–70% |

Characterization and Validation

-

Spectroscopic Data :

-

Purity Assessment :

Industrial-Scale Considerations

For large-scale production, the Grignard method is preferred due to its reproducibility. Key adjustments include:

-

Continuous flow reactors : Enhance heat transfer and reduce reaction time.

-

Catalyst recycling : Palladium chloride/S-(-)-BINAP systems improve atom economy in related syntheses.

Emerging Strategies

Recent advances explore photoredox catalysis for C–S bond formation, though applicability to this compound remains untested. Biocatalytic approaches using sulfotransferases are also under investigation .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methoxyphenyl)thian-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfur species.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

4-(2-Methoxyphenyl)thian-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science.

Mecanismo De Acción

The mechanism of action of 4-(2-Methoxyphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Chlorinated Analog: 4-(2-Chloro-6-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol

- Structure : Chlorine substituent at the 2-position of the methoxyphenyl group.

- Molecular Formula : C₁₂H₁₅ClO₂S; MW : 258.76 g/mol.

- Key Differences : The chlorine atom increases molecular weight and lipophilicity (higher logP) compared to the hydroxyl-containing parent compound. This substitution may reduce aqueous solubility but enhance membrane permeability .

Oxygen Analog: 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride

- Structure : Thiane ring replaced by oxane (tetrahydropyran), with an amine hydrochloride substituent.

- Molecular Formula: C₁₂H₁₈ClNO₂; MW: 275.7 g/mol.

- Key Differences : The oxane ring (oxygen instead of sulfur) increases polarity and hydrogen-bonding capacity. The amine hydrochloride enhances water solubility, making it more suitable for pharmaceutical formulations .

Thiazole Derivatives

- Example 1 : 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole ()

- Structure : Thiazole core with imidazole and methoxyphenyl groups.

- Molecular Formula : C₁₅H₁₅N₃O₂S; MW : 309.4 g/mol.

- Example 2: [2-(4-Methoxy-phenyl)-thiazol-4-yl]-methanol () Structure: Thiazole with hydroxymethyl and methoxyphenyl groups. Molecular Formula: C₁₁H₁₁NO₂S; MW: 221.3 g/mol.

- Key Differences: Thiazole rings introduce aromaticity and planar geometry, contrasting with the non-aromatic thiane. These compounds may exhibit stronger π-π stacking interactions, relevant in materials science or receptor binding .

Piperazine Derivatives

- Examples: HBK14-HBK19 (), 1-(4-Aminobutyl)-4-(2-methoxyphenyl)piperazine ().

- Structure : Piperazine core (six-membered ring with two nitrogen atoms) substituted with methoxyphenyl and alkyl/aryl groups.

- Molecular Formula : Variable; e.g., HBK14: C₂₁H₂₇ClN₂O₂; MW : 387.9 g/mol.

- Key Differences : Piperazine derivatives are more basic due to nitrogen atoms, enhancing solubility in acidic environments. These compounds are prevalent in pharmaceuticals (e.g., antipsychotics) due to their ability to interact with neurotransmitter receptors .

Physicochemical Properties

*logP estimated via fragment-based methods.

Spectroscopic Characteristics

- NMR : Sulfur in thian-4-ol causes deshielding of adjacent protons (δ ~2.5–3.5 ppm for CH₂-S). Hydroxyl protons appear as broad singlets (~δ 1.5–2.0 ppm). Methoxy groups resonate at δ ~3.8 ppm .

- IR : Hydroxyl groups show strong absorption at ~3200–3600 cm⁻¹; thiane C-S stretches appear at ~600–700 cm⁻¹ .

Actividad Biológica

4-(2-Methoxyphenyl)thian-4-ol, also known as a thioether compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thian (sulfur-containing) ring with a methoxy-substituted phenyl group. Its molecular formula is C₉H₁₀O₂S, and it possesses a molecular weight of approximately 182.24 g/mol. The presence of the methoxy group is significant as it influences the compound's lipophilicity and reactivity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit notable antioxidant activities. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that derivatives of thioether compounds can effectively scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In experimental models, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. For instance, a study indicated that thioether derivatives could significantly decrease COX-2 activity, leading to reduced inflammation in carrageenan-induced paw edema models .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds containing sulfur are known for their ability to disrupt microbial cell membranes and inhibit growth. Preliminary studies suggest that this compound may exhibit antibacterial properties against various pathogens, although specific data on this compound is limited.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.

- Free Radical Scavenging : Its structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Cell Signaling Modulation : By interacting with specific receptors or signaling pathways, it may modulate inflammatory responses at the cellular level.

Case Studies

Several studies have investigated the biological effects of thioether compounds similar to this compound:

- Study on Anti-inflammatory Activity : In a study published in Molecules, researchers synthesized various thioether derivatives and tested their anti-inflammatory effects using in vitro assays. Results showed significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antioxidant Activity Assessment : A comparative analysis highlighted that certain thioether compounds exhibited superior antioxidant capabilities compared to traditional antioxidants like ascorbic acid. The study utilized DPPH radical scavenging assays to quantify the antioxidant potential .

- Antimicrobial Testing : In vitro tests assessed the efficacy of thioether derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential for development into antimicrobial agents .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₀O₂S |

| Molecular Weight | 182.24 g/mol |

| Antioxidant Activity | Effective ROS scavenger |

| Anti-inflammatory Activity | COX-2 inhibition (IC50 comparable to celecoxib) |

| Antimicrobial Activity | Effective against various pathogens |

Q & A

Basic: What are the common synthetic routes for 4-(2-Methoxyphenyl)thian-4-ol?

Answer:

The synthesis of this compound typically involves cyclization reactions using thiol-containing precursors. A general approach includes:

- Step 1 : Condensation of 2-methoxyphenyl derivatives (e.g., aldehydes or ketones) with thiols or thioacetates under acidic or basic conditions.

- Step 2 : Cyclization via nucleophilic attack to form the thian ring, often facilitated by catalysts like BF₃·Et₂O or p-toluenesulfonic acid (PTSA) .

- Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Answer:

Key characterization methods include:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (~δ 3.8 ppm) and aromatic protons in the 2-methoxyphenyl group (δ 6.8–7.5 ppm). The thian ring’s hydroxyl proton may appear as a broad singlet (~δ 5.5 ppm) .

- IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm⁻¹) and methoxy groups (~2850 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency compared to ethanol .

- Temperature Control : Reflux conditions (80–100°C) improve reaction kinetics but require careful monitoring to avoid decomposition .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or enzymes may reduce side reactions. DOE (Design of Experiments) can systematically evaluate variables .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Purity Assessment : Use HPLC or GC-MS to rule out impurities affecting NMR/IR signals .

- 2D NMR Techniques : Employ COSY, HSQC, or NOESY to resolve overlapping peaks and assign stereochemistry .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if suitable crystals are obtained .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

- Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) .

- Antioxidant Activity : DPPH radical scavenging or FRAP assays to quantify electron-donating capacity .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: How to investigate the mechanism of action in biological systems?

Answer:

- Target Identification : Use affinity chromatography or pull-down assays with tagged derivatives .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding interactions with proteins like estrogen receptors or kinases .

- In Vivo Studies : Zebrafish or murine models assess pharmacokinetics and toxicity .

Advanced: How to analyze stability under varying pH and temperature conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at timed intervals. The hydroxyl group may hydrolyze under strongly acidic/basic conditions .

- Thermal Stability : Use TGA (thermogravimetric analysis) or accelerated aging studies (40–60°C) to determine decomposition thresholds .

Advanced: How to address discrepancies in bioassay reproducibility?

Answer:

- Standardize Protocols : Use positive controls (e.g., ascorbic acid for antioxidant assays) and replicate experiments across labs .

- Metabolite Profiling : LC-MS/MS identifies degradation products interfering with assays .

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.